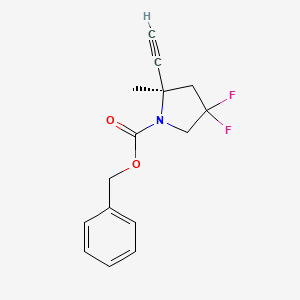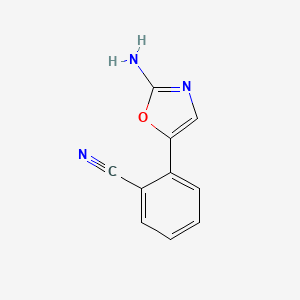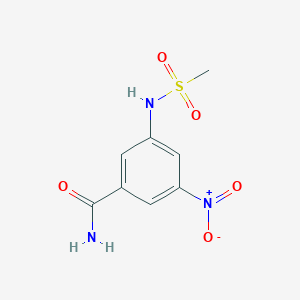![molecular formula C8H13NO B13015625 N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide, with the chemical formula C₉H₁₅NO, is an intriguing compound. Its systematic name reflects its structure: a bicyclic pentane ring (bicyclo[1.1.1]pentane) connected to an acetamide group. The compound’s molecular weight is approximately 153.22 g/mol .
Métodos De Preparación
Synthetic Routes:: The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide involves several steps. One approach is the bridge functionalization of bicyclo[1.1.1]pentane derivatives. specific synthetic routes and reaction conditions remain scarce in the literature .
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. Research primarily focuses on its synthetic pathways and applications.
Análisis De Reacciones Químicas
Reactivity:: N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not well-documented, typical organic chemistry reagents (e.g., oxidants, reducing agents, and nucleophiles) may play a role in its transformations.
Major Products:: The major products resulting from these reactions would depend on the specific reaction type and conditions. Further research is necessary to identify these products conclusively.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers may explore N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide as a building block for novel organic molecules due to its unique bicyclic structure.
Biology and Medicine:: Its potential biological applications remain speculative, but it could serve as a scaffold for drug development or as a ligand for receptors.
Industry:: Industrial applications are yet to be established, but its structural features may find use in materials science or catalysis.
Mecanismo De Acción
The precise mechanism by which N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.
Comparación Con Compuestos Similares
While direct comparisons are scarce, we can highlight its uniqueness as a bicyclic compound. Similar compounds include tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS: 1638767-25-5) and related derivatives .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3 |
Clave InChI |
FTCCEHHEYBYIGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C12CC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)









![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)



